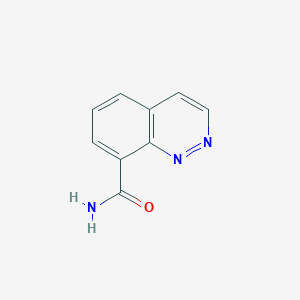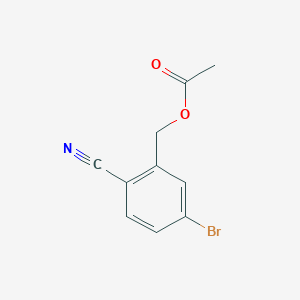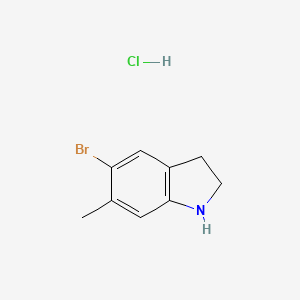![molecular formula C8H7BrN2O B15331502 4-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B15331502.png)
4-Bromo-N-methylbenzo[d]isoxazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes . The reaction conditions often require the presence of catalysts such as Cu(I) or Ru(II) for the (3 + 2) cycloaddition reaction . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
4-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-methylbenzo[d]isoxazol-3-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the BRD4 bromodomain, which is associated with the regulation of gene expression and has implications in cancer and inflammation . The compound binds to the active site of BRD4, disrupting its function and leading to changes in gene expression .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-methylbenzo[d]isoxazol-3-amine can be compared with other benzo[d]isoxazole derivatives, such as:
4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol: Known for its anticonvulsant activity.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Studied for its cytotoxic effects.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a BRD4 inhibitor, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C8H7BrN2O |
|---|---|
Molekulargewicht |
227.06 g/mol |
IUPAC-Name |
4-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-7-5(9)3-2-4-6(7)12-11-8/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
MKTCTXNMWSNKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NOC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


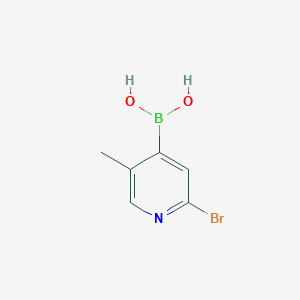

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331436.png)
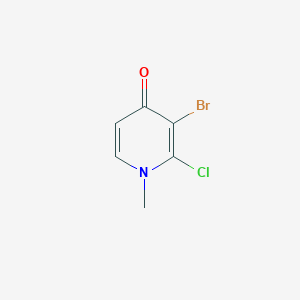
![7-Methyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B15331451.png)

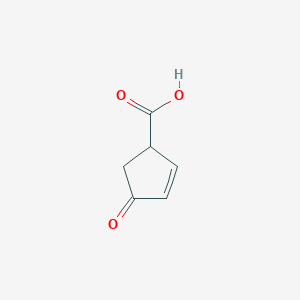
![2-Bromodibenzo[b,d]furan-1-ol](/img/structure/B15331472.png)
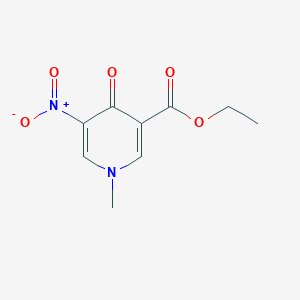

![2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B15331485.png)
